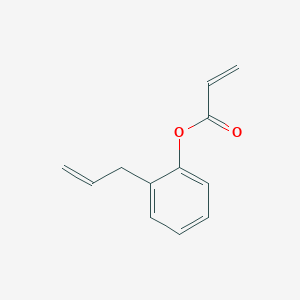
(2-prop-2-enylphenyl) prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-prop-2-enylphenyl) prop-2-enoate is an organic compound with a unique structure that includes both an allyl group and a phenyl prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-prop-2-enylphenyl) prop-2-enoate can be achieved through the esterification of phenyl prop-2-enoic acid with allyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the esterification reaction, driving the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
(2-prop-2-enylphenyl) prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
(2-prop-2-enylphenyl) prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-prop-2-enylphenyl) prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The compound’s structure allows it to participate in various chemical reactions, which can modulate its activity and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methylethenyl)aniline
- 2-ethylhexyl prop-2-enoate
- N-(prop-2-yn-1-yl)pyridin-2-amines
Uniqueness
(2-prop-2-enylphenyl) prop-2-enoate is unique due to its combination of an allyl group and a phenyl prop-2-enoate moiety.
Propriétés
Numéro CAS |
14925-75-8 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(2-prop-2-enylphenyl) prop-2-enoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-6,8-9H,1-2,7H2 |
Clé InChI |
MVHITVMIKXLDKZ-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OC(=O)C=C |
SMILES canonique |
C=CCC1=CC=CC=C1OC(=O)C=C |
Key on ui other cas no. |
14925-75-8 |
Synonymes |
(2-prop-2-enylphenyl) prop-2-enoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















